N-Acetyl-D-fucosamine

Description

Contextualization within Amino Sugar Glycobiology

Amino sugars are fundamental components of a wide array of biological macromolecules, including glycoproteins, glycolipids, and polysaccharides. researchgate.net N-Acetyl-D-fucosamine is classified as a deoxy amino sugar, a derivative of a monosaccharide where a hydroxyl group has been replaced by an amino group, which is subsequently acetylated. This structural characteristic places it within the diverse family of amino sugars that includes more commonly known members like N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc). researchgate.netrsc.org

These N-acetylated monosaccharides serve as crucial building blocks for complex carbohydrate structures known as glycans. mdpi.com Glycans are involved in a multitude of biological processes, ranging from cell-cell recognition and signaling to immune responses. acs.orguva.es The specific composition and arrangement of these sugar units within a glycan chain determine its biological function. For instance, N-glycans, which are attached to asparagine residues of proteins, play key roles in protein folding, stability, and trafficking. mdpi.comiucr.org

This compound is a rare amino sugar that has been identified as a component of bacterial polysaccharides. researchgate.net Its presence is particularly noted in the lipopolysaccharides of certain bacteria, such as Pseudomonas aeruginosa. researchgate.net The incorporation of this compound into these structures highlights the diversity of monosaccharides utilized by different organisms to construct their cellular components.

The biosynthesis of amino sugars typically involves the conversion of a monosaccharide into an amino sugar derivative through enzymatic pathways. researchgate.net For this compound, its formation is linked to the key intermediate UDP-2-acetamido-6-deoxy-4-ketoglucose. researchgate.net The enzymes involved in these biosynthetic pathways are of significant research interest as they represent potential targets for antimicrobial drug development, especially since this amino sugar is absent in higher animals. researchgate.net

Historical Perspectives on the Study of this compound and Related Glycans

The study of this compound is intrinsically linked to the broader historical investigation of amino sugars and their roles in biological systems. Early research in glycobiology focused on identifying and characterizing the monosaccharide components of complex carbohydrates. The discovery of bacillosamine, a rare diamino sugar, in Bacillus licheniformis (formerly Bacillus subtilis) was a significant milestone that also shed light on this compound. researchgate.net

During the chemical synthesis of di-N-acetylbacillosamine, this compound was identified as a by-product. researchgate.net This finding was preceded by the earlier isolation of this rare amino sugar from the polysaccharides of various Bacillus species. researchgate.net These initial discoveries laid the groundwork for further investigation into the structure, biosynthesis, and function of this compound.

The development of analytical techniques, such as paper chromatography and colorimetric methods, was crucial in the early days of glycan research for the initial characterization of polysaccharides and their constituent sugars. researchgate.net Over the decades, more sophisticated methods have been developed, allowing for a more detailed structural and functional analysis of complex glycans containing rare sugars like this compound.

The study of related glycans, particularly those containing the more abundant N-acetyl-D-glucosamine, has provided a valuable framework for understanding the significance of N-acetylated amino sugars. Research on chitin (B13524), a polymer of N-acetyl-D-glucosamine, and its derivatives has been extensive, revealing their diverse biological activities. rsc.orgresearchgate.net Similarly, the investigation of N-glycans in various organisms has underscored the importance of specific sugar linkages and terminal residues in determining biological function. iucr.orgnih.gov

The timeline below highlights key periods and focuses in the study of N-acetylated amino sugars, providing context for the ongoing research into this compound.

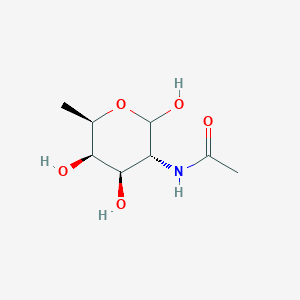

Structure

3D Structure

Properties

IUPAC Name |

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6+,7-,8?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCCAGJZGBCJME-IANFNVNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)NC(=O)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)NC(=O)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Acetyl D Fucosamine and Its Analogs

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to achieve efficient and stereoselective synthesis of complex carbohydrates. This approach is particularly valuable for the preparation of N-Acetyl-D-fucosamine, often starting from more abundant monosaccharides like N-Acetyl-D-glucosamine (GlcNAc).

Glycosylation and Oligosaccharide Synthesis

This compound is often a component of complex oligosaccharides and glycoconjugates. The synthesis of these larger structures requires efficient glycosylation methods. Glycosylation involves the formation of a glycosidic bond between a glycosyl donor (an activated form of the sugar) and a glycosyl acceptor (a molecule with a free hydroxyl group).

For the synthesis of oligosaccharides containing this compound, a suitably protected derivative of this compound is first prepared to act as a glycosyl donor. Common activating groups for glycosyl donors include trichloroacetimidates, thioglycosides, and glycosyl halides. The choice of the protecting groups on the glycosyl donor is critical as they can influence the stereochemical outcome of the glycosylation reaction (α or β linkage). For example, a participating protecting group at the C-2 position, such as the N-acetyl group, typically favors the formation of a 1,2-trans-glycosidic linkage (β-linkage for galacto-series).

Enzymatic Transglucosylation Reactions

Enzymatic transglucosylation offers a powerful alternative to chemical glycosylation for the synthesis of oligosaccharides. This method utilizes glycoside hydrolases or glycosyltransferases, which can catalyze the transfer of a monosaccharide from a donor substrate to an acceptor molecule.

While specific transglycosylation reactions for the direct synthesis of this compound-containing oligosaccharides are less commonly reported, the principle can be applied. For instance, β-N-acetylhexosaminidases, which naturally hydrolyze terminal N-acetylhexosamine residues, can be used in a transglycosylation mode under high acceptor concentrations to form new glycosidic bonds. beilstein-archives.org This approach has been successfully used for the synthesis of N-acetyl-D-glucosamine oligosaccharides and could potentially be adapted for this compound derivatives. beilstein-archives.org

Chemical Synthesis Pathways

Purely chemical synthesis provides a high degree of flexibility in the preparation of this compound and its analogs, allowing for the introduction of various functional groups and modifications. These pathways often involve multiple steps of protection, activation, and deprotection.

A common chemical route to this compound starts from a readily available N-acetyl-D-galactosamine derivative. The key transformation is the selective deoxygenation of the primary hydroxyl group at the C-6 position. A typical sequence involves:

Selective Protection: The hydroxyl groups at C-1, C-3, and C-4 of N-acetyl-D-galactosamine are protected using appropriate protecting groups (e.g., acetyl, benzyl).

Activation of the C-6 Hydroxyl Group: The free C-6 hydroxyl group is converted into a good leaving group, such as a tosylate, mesylate, or iodide.

Reductive Deoxygenation: The activated C-6 position is then treated with a reducing agent, such as lithium aluminum hydride or tributyltin hydride, to replace the leaving group with a hydrogen atom.

Deprotection: Finally, all protecting groups are removed to yield this compound.

The synthesis of fluorinated analogs of this compound can be achieved by employing reagents like diethylaminosulfur trifluoride (DAST) for nucleophilic fluorination, which can also be used for deoxygenation at the C-6 position. beilstein-journals.org

Multi-step Synthetic Routes from Commercial Starting Materials

The synthesis of N-acetylated amino sugars typically begins with the corresponding amino sugar or a more common monosaccharide. For instance, a common route to N-acetyl-D-glucosamine (GlcNAc), a close analog of FucNAc, starts from D-glucosamine hydrochloride. chemicalbook.com This process involves the N-acetylation using acetic anhydride (B1165640) in a suitable solvent system. One patented method describes slurrying glucosamine (B1671600) base in a C1-C4 alcohol, followed by the slow addition of an acylating agent like acetic anhydride at a controlled temperature, often below 20°C. google.com After the reaction, the product, N-acetyl-D-glucosamine, can be crystallized and purified, with yields reported to be higher than 70%. nih.gov

Similarly, multi-step routes can be employed to convert one amino sugar into another. For example, N-acetyl-D-galactosamine can be prepared from N-acetyl-D-glucosamine in a six-step process that involves the selective protection of hydroxyl groups. researchgate.net While specific multi-step syntheses for this compound from common starting materials are less documented in readily available literature, the principles would follow similar pathways involving selective protection, epimerization, and acetylation steps starting from a suitable precursor like D-fucosamine or another commercially available sugar.

Synthesis of Labeled Analogs (e.g., Fluorinated Derivatives for Probing Interactions)

Fluorinated analogs of N-acetylated amino sugars are valuable tools for probing biological interactions due to the unique properties of the fluorine atom. beilstein-journals.org The synthesis of these analogs often involves nucleophilic fluorination reactions. Key reagents such as diethylaminosulfur trifluoride (DAST) are used to replace hydroxyl groups with fluorine, typically with an inversion of configuration. nih.govbeilstein-archives.org

The synthesis of multiply fluorinated analogs of N-acetyl-D-glucosamine and D-galactosamine has been described, starting from deoxyfluorinated 1,6-anhydro-2-azido-β-D-hexopyranose precursors. beilstein-journals.orgresearchgate.net The process involves several key steps:

Ring-opening of the anhydro precursor with a thioglycoside donor.

Nucleophilic deoxyfluorination at specific positions (e.g., C4 and C6) using DAST.

Hydrolysis of the thioglycoside.

Transformation of the azide (B81097) group to an acetamide (B32628) group to yield the final fluorinated N-acetylated sugar. beilstein-journals.orgnih.gov

These synthetic strategies allow for the creation of a series of mono-, di-, and trifluorinated analogs that can be used to study the impact of fluorination on protein binding, metabolic stability, and lipophilicity. beilstein-journals.orgresearchgate.net

Preparation of Functionalized Derivatives (e.g., 3-O-esters, 1-O-aminoacyl derivatives)

The functionalization of N-acetylated amino sugars at specific hydroxyl groups allows for the synthesis of diverse derivatives with tailored properties. The preparation of 3-O-esters of N-acetyl-D-glucosamine derivatives has been reported as a method to create novel organogelators. rsc.org This synthesis involves the preparation of various acyl chlorides (such as pentanoyl chloride, lauroyl chloride, and 5-hexynoyl chloride) from their corresponding carboxylic acids using oxalyl chloride. rsc.org These acyl chlorides are then reacted with a partially protected N-acetyl-D-glucosamine acceptor to introduce the ester group at the C-3 position.

While the synthesis of 1-O-aminoacyl derivatives is less specifically detailed in the provided search results, the general principle would involve the esterification of the anomeric hydroxyl group with an N-protected amino acid. This would require selective protection of the other hydroxyl groups on the sugar ring, activation of the amino acid's carboxyl group, and subsequent coupling to the free anomeric hydroxyl group. The synthesis of various N-acyl-tetra-O-acyl-D-glucosamine derivatives has been demonstrated, showcasing the feasibility of acylating multiple positions on the glucosamine scaffold. rsc.org

Dehydration Products (e.g., 3-acetamido-5-acetylfuran)

The dehydration of N-acetylated amino sugars can lead to the formation of furan-based platform chemicals. While specific studies on the dehydration of this compound were not prominent in the search results, extensive research has been conducted on the dehydration of N-acetyl-D-glucosamine (GlcNAc). This process can yield valuable nitrogen-containing compounds such as 3-acetamido-5-acetylfuran (B13792600) (3A5AF). The specific dehydration products and their yields are highly dependent on the reaction conditions, including the catalysts and solvents used.

Microbial Biotransformation and Fermentative Production

In addition to chemical synthesis, microbial and enzymatic methods offer a greener and more sustainable approach to producing N-acetylated amino sugars. These methods often utilize renewable feedstocks and operate under milder reaction conditions.

Engineered Microbial Systems for Production (e.g., Escherichia coli, Bacillus subtilis, Corynebacterium glutamicum)

Metabolic engineering of microorganisms has enabled the production of N-acetyl-D-glucosamine from simple carbon sources like glucose.

Escherichia coli has been engineered for the production of N-acetyl-D-neuraminic acid (a derivative of GlcNAc) using glycerol (B35011) and GlcNAc as substrates. oup.com The bacterium's native pathways for GlcNAc metabolism, such as the phosphotransferase system for uptake and the NagK kinase for phosphorylation, have been well-characterized, providing a basis for engineering efforts. nih.gov

Bacillus subtilis , a "Generally Regarded As Safe" (GRAS) organism, has also been engineered for GlcNAc production. Pathway engineering strategies include the co-overexpression of key enzymes such as glucosamine-6-phosphate synthase (glmS) and GlcNAc-6-phosphate N-acetyltransferase (GNA1). nih.gov To prevent the consumption of the produced GlcNAc, genes involved in its import, such as nagP, have been deleted. These modifications have led to GlcNAc titers of up to 5.19 g/L in fed-batch bioreactors. nih.gov

Corynebacterium glutamicum is another industrially important microorganism that has been engineered for the production of UDP-N-acetylglucosamine, a key precursor for many biomolecules. nih.govfrontiersin.orgresearchgate.netnih.gov Engineering efforts have focused on overexpressing the native glmS, glmU, and glmM genes, which are involved in the synthesis of UDP-GlcNAc from fructose-6-phosphate (B1210287). nih.govfrontiersin.orgnih.gov Deletion of the nagB gene, which encodes glucosamine-6-phosphate deaminase, prevents the degradation of the intermediate glucosamine-6-phosphate. nih.govfrontiersin.org These engineered strains have been shown to accumulate significant intracellular concentrations of UDP-GlcNAc and secrete it into the medium. nih.govfrontiersin.org

Table 1: Engineered Microbial Systems for N-Acetyl-D-glucosamine (GlcNAc) Production

| Microorganism | Genetic Modification | Product | Titer/Concentration | Reference |

|---|---|---|---|---|

| Bacillus subtilis 168 | Overexpression of glmS and GNA1; Deletion of nagP | GlcNAc | 5.19 g/L | nih.gov |

| Corynebacterium glutamicum GRS43 | Overexpression of glmS, glmU, and glmM; Deletion of nagB | UDP-GlcNAc | ~14 mM (intracellular), ~60 mg/L (extracellular) | nih.govfrontiersin.org |

Bioconversion from Chitin (B13524)/Fungal Mycelial Waste using Enzyme Cocktails

Chitin, the second most abundant biopolymer after cellulose, is a polymer of N-acetyl-D-glucosamine and serves as an excellent raw material for its production. nih.gov Enzymatic hydrolysis of chitin from waste sources like shrimp shells and fungal mycelia is an environmentally friendly alternative to chemical hydrolysis. nih.govgoogle.com This process typically employs a cocktail of chitinolytic enzymes.

The key enzymes in these cocktails are:

Endochitinases : These enzymes randomly cleave internal β-1,4-glycosidic bonds in the chitin polymer, producing smaller chitooligosaccharides.

Exochitinases (including chitobiosidases and β-N-acetylglucosaminidases) : These enzymes act on the ends of the chitin chains or chitooligosaccharides. Chitobiosidases release N,N'-diacetylchitobiose (dimers of GlcNAc), while β-N-acetylglucosaminidases cleave these dimers into GlcNAc monomers. mdpi.com

Several microorganisms are known to produce potent chitinolytic enzyme cocktails. For example, Aeromonas caviae has been used to produce an enzyme cocktail that can achieve over 90% yield of GlcNAc from colloidal α-chitin within 6 hours. nih.gov Similarly, an enzyme cocktail from Paenibacillus sp. LS1 has been shown to efficiently convert crystalline chitin into GlcNAc and N,N'-diacetylchitobiose. nih.gov

Fungal mycelial waste from fermentation industries, such as that of Aspergillus niger, is another promising source of chitin. google.comacs.orgnih.govacs.org A combination of bacterial chitinases (from Serratia marcescens) and an insect β-N-acetylglucosaminidase (from Ostrinia furnacalis) has been used to produce GlcNAc from A. niger mycelial waste with a yield of 1.4 mg/mL and a purity of 95% in 24 hours. acs.org An endogenous chitinase (B1577495) from A. niger, AnChiB, has also been shown to be highly effective in degrading mycelial waste, achieving a GlcNAc yield of 71.3%. acs.orgnih.gov

Table 2: Enzymatic Production of N-Acetyl-D-glucosamine (GlcNAc) from Chitinaceous Waste

| Source of Chitin | Enzyme Source/Cocktail | Product | Yield/Concentration | Reference |

|---|---|---|---|---|

| Colloidal α-chitin | Aeromonas caviae CHZ306 enzyme cocktail | GlcNAc | >90% yield in 6 h | nih.gov |

| Crystalline α- and β-chitin | Paenibacillus sp. LS1 enzyme cocktail | GlcNAc and N,N'-diacetylchitobiose | Predominant products | nih.gov |

| Shrimp Shell Powder | Crude enzyme from domesticated microbiota (XHQ10) + recombinant β-N-acetylglucosaminidase | GlcNAc | 2.57 g/L (82% purity) | mdpi.comresearchgate.net |

| Aspergillus niger mycelial waste | Serratia marcescens chitinases + Ostrinia furnacalis β-N-acetylglucosaminidase | GlcNAc | 1.4 mg/mL (95% purity) in 24 h | acs.org |

| Aspergillus niger mycelial waste | Recombinant A. niger chitinase (AnChiB) from B. subtilis | GlcNAc | 3.7 mM from 10 g waste (71.3% yield) in 94 h | acs.orgnih.gov |

Metabolic Pathway Engineering for Enhanced Yields

Metabolic pathway engineering in microbial hosts presents a powerful and sustainable strategy for the production of complex carbohydrates like this compound (FucNAc). By rationally modifying the genetic and regulatory networks of microorganisms such as Escherichia coli, it is possible to channel metabolic flux towards the synthesis of a desired product, thereby increasing production titers and yields. The biosynthesis of FucNAc relies on the availability of its precursor, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), which is a central metabolite in bacterial cell wall synthesis. nih.gov Consequently, a primary strategy for enhancing FucNAc production is to engineer the host's central metabolism to overproduce this key precursor.

The biosynthetic pathway from the precursor UDP-GlcNAc to UDP-N-acetyl-L-fucosamine (the activated form of FucNAc) has been studied in organisms like Pseudomonas aeruginosa. This multi-step enzymatic conversion involves:

WbjB: A bifunctional enzyme that catalyzes the C-4,6 dehydration and C-5 epimerization of UDP-GlcNAc. nih.gov

WbjC: Another bifunctional enzyme responsible for C-3 epimerization and subsequent reduction at C-4. nih.gov

WbjD: An epimerase that performs the final conversion to UDP-L-FucNAc. nih.gov

To boost the production of FucNAc, metabolic engineering efforts focus on augmenting the intracellular pool of UDP-GlcNAc. Several key strategies have been successfully implemented in host organisms, primarily E. coli, to achieve this goal.

Key Metabolic Engineering Strategies for Precursor Enhancement:

Blocking Competing Pathways: A common approach is to prevent the degradation of the target precursor. In E. coli, the nagB gene encodes the enzyme glucosamine-6-phosphate deaminase, which funnels glucosamine-6-phosphate into the glycolytic pathway. nih.gov Deleting nagB blocks this catabolic route, preserving the precursor pool and redirecting it towards the synthesis of UDP-GlcNAc. nih.gov

Overexpression of Biosynthetic Genes: Increasing the expression levels of key enzymes in the biosynthetic pathway can significantly enhance product formation. The conversion of fructose-6-phosphate to UDP-GlcNAc involves several enzymes. Overexpressing genes such as glmS (encoding glutamine-fructose-6-phosphate amidotransferase) and heterologous genes like GNA1 (encoding glucosamine-6-P N-acetyltransferase from Saccharomyces cerevisiae) has proven effective in increasing the flux towards N-acetyl-D-glucosamine (GlcNAc). nih.govnih.govoup.com

Overcoming Feedback Inhibition: The native glmS enzyme in E. coli is subject to feedback inhibition by its product, glucosamine-6-phosphate (GlcN-6-P). nih.govbiotechresources.com To circumvent this, researchers have employed directed evolution and screened for mutant GlmS enzymes that are resistant to this product inhibition. nih.govbiotechresources.com The expression of these improved enzyme variants leads to substantially higher production titers. nih.gov

Optimizing Carbon Source Utilization: Advanced strategies involve modifying the host's central carbon metabolism to maximize the carbon flow towards the desired product while maintaining cell viability. This can include deleting genes for competing pathways, such as phosphofructokinase (pfkA), and enhancing pathways for alternative carbon sources like glycerol to support cellular metabolism, thereby reserving glucose primarily for product synthesis. nih.govoup.com

These combined strategies have led to remarkable increases in the production of GlcNAc, the direct precursor for FucNAc biosynthesis. By implementing these metabolic engineering principles, the foundation is laid for the high-yield production of this compound and its derivatives in microbial systems.

Research Findings on Precursor (N-Acetyl-D-glucosamine) Production

The following table summarizes the results from various metabolic engineering studies aimed at increasing the production of N-acetyl-D-glucosamine (GlcNAc), the essential precursor for this compound synthesis.

| Host Organism | Genetic Modifications | Fermentation Scale | Key Findings & Resulting Titer | Reference |

|---|---|---|---|---|

| Escherichia coli | Overexpression of a product-resistant glmS variant and a heterologous glucosamine-6-P N-acetyltransferase (GNA1). | Fed-batch Fermentation (1 L) | Achieved a stable and non-inhibitory production of GlcNAc, reaching over 110 g/L. | nih.govnih.gov |

| Escherichia coli | Deletion of pfkA (phosphofructokinase) and mutation of glpK (glycerol kinase) to optimize carbon source utilization (glucose/glycerol mix). Overexpression of glmS, GNA1, and yqaB. | Fed-batch Fermentation (5 L) | Enhanced glycerol utilization to support metabolism, saving glucose for product synthesis. Reached a titer of 179.7 g/L of GlcNAc. | nih.govoup.com |

| Escherichia coli | Co-expression of an improved glmS gene with heterologous GNA1 genes. | Shake Flask & Fed-batch | Demonstrated the critical role of GNA1 in pulling the metabolic flux from the upstream reaction. Reached 110 g/L of GlcNAc in fed-batch culture. | biotechresources.com |

| Escherichia coli | Overexpression of glmS and gna1 with improved dissolved oxygen control. | Fed-batch Fermentation | Stepwise dissolved oxygen control strategy increased the combined titer of glucosamine and N-acetylglucosamine to 72.89 g/L. | nih.govoup.com |

Role and Significance of N Acetyl D Fucosamine in Biological Systems Excluding Clinical Aspects

Structural Components in Microbial Cell Walls and Polysaccharides

Amino sugars are integral to the structural integrity of microbial cells, forming the backbone of protective layers and adhesion molecules.

Bacterial biofilm formation is a critical process for colonization and pathogenesis, and it heavily relies on an extracellular matrix. asm.org A key component of this matrix in numerous bacteria is Poly-β-1,6-N-acetyl-D-glucosamine (PNAG), also known as polysaccharide intercellular adhesin (PIA). plos.orgfrontiersin.org PNAG is a linear homopolymer of β-1,6-linked N-acetyl-D-glucosamine residues. plos.orgnih.gov This exopolysaccharide is a major factor in mediating intercellular adhesion, which leads to the accumulation of bacterial cells and the formation of a mature biofilm. plos.orgfrontiersin.org

The synthesis of PNAG is mediated by the enzymes encoded by the ica (B1672459) operon (icaA, icaB, icaC, and icaD) in staphylococci or the homologous pga operon in Escherichia coli. plos.orgnih.gov The product of the icaA gene is an N-acetylglucosaminyltransferase that synthesizes PIA oligomers from the precursor UDP-N-acetylglucosamine. frontiersin.org In some bacteria, such as Staphylococcus epidermidis and Actinobacillus pleuropneumoniae, a portion of the GlcNAc residues in PNAG are N-deacetylated, a modification crucial for the polymer's function in biofilm formation and immune evasion. nih.gov The presence of PNAG has been identified in a wide range of phylogenetically diverse bacteria, including both Gram-positive and Gram-negative species, highlighting its widespread importance in biofilm architecture. asm.orgresearchgate.net

Key Properties of PNAG/PIA in Bacterial Biofilms

| Property | Description | Key References |

|---|---|---|

| Monomeric Unit | N-Acetyl-D-glucosamine (GlcNAc) | plos.orgnih.gov |

| Linkage | β-1,6 glycosidic bonds | plos.orgnih.gov |

| Primary Function | Mediates intercellular adhesion and biofilm integrity | plos.orgfrontiersin.org |

| Genetic Locus (Staphylococci) | icaADBC operon | plos.orgfrontiersin.org |

| Key Modification | Partial N-deacetylation in some species, crucial for function | nih.gov |

Chitin (B13524) is a long-chain polymer of N-acetyl-D-glucosamine and is a vital structural component of most fungal cell walls. nih.govasm.org As the second most abundant natural biopolymer after cellulose, chitin provides rigidity and protection to the fungal cell. lndcollege.co.inresearchgate.net The GlcNAc monomers are linked by β-(1,4) glycosidic bonds. lndcollege.co.innih.gov The synthesis of chitin from UDP-N-acetyl-D-glucosamine is an essential process for fungal growth and integrity. asm.org In some fungi, like Cryptococcus neoformans, chitin can be deacetylated to form chitosan, a more flexible polymer that also plays a critical role in maintaining cell wall integrity. asm.org The presence and structure of chitin in the cell wall are fundamental to the organism's ability to withstand osmotic stress and interact with its environment. nih.govasm.org

Capsular polysaccharides (CPs) are crucial virulence factors for many pathogenic bacteria, including Staphylococcus aureus, as they provide protection against the host's immune system, specifically by inhibiting phagocytosis. nih.gov The most prevalent serotypes of S. aureus in human infections are types 5 (CP5) and 8 (CP8). nih.gov These capsules are heteropolymers composed of repeating trisaccharide units. Both CP5 and CP8 contain N-acetyl-D-fucosamine (specifically, N-acetyl-L-fucosamine in some strains) and N-acetyl-D-mannosaminuronic acid. nih.govnih.gov The key difference between these two serotypes lies in the specific linkages between the sugar residues and their sites of O-acetylation. nih.gov The biosynthesis of these complex polysaccharides involves a series of enzymatic steps, starting from precursors like UDP-N-acetyl-D-glucosamine. nih.gov

Role as a Signaling Molecule and in Cell-Cell Interactions

Beyond its structural roles, N-acetyl-D-glucosamine (GlcNAc) is increasingly recognized as a potent signaling molecule that can trigger significant changes in microbial physiology and behavior. researchgate.net

In the human fungal pathogen Candida albicans, GlcNAc is a powerful inducer of the switch from a budding yeast form to a filamentous hyphal morphology. nih.govnih.gov This morphological transition is a key virulence trait that contributes to tissue invasion. nih.gov GlcNAc can induce this change in two ways: by acting as a signaling molecule independent of its metabolism, and through its catabolism, which raises the extracellular pH, providing a secondary stimulus for hyphal growth. researchgate.netnih.gov The sensing of extracellular GlcNAc requires its transport into the cell via the GlcNAc transporter Ngt1. nih.gov

In the bacterium Vibrio cholerae, the causative agent of cholera, the metabolism of GlcNAc is important for colonization of the host. nih.govplos.org GlcNAc, which can be derived from mucus in the small intestine, can induce the expression of the vieSAB operon, which in turn influences biofilm formation and virulence factor expression. mdpi.combiorxiv.org An N-acetyl-D-glucosamine-specific lectin has also been identified in V. cholerae, which plays a role in the bacterium's adhesion to intestinal epithelial cells. nih.gov

Signaling Roles of N-Acetyl-D-glucosamine in Microbes

| Organism | Biological Process Modulated | Mechanism/Effect | Key References |

|---|---|---|---|

| Candida albicans | Morphogenesis (Yeast-to-Hyphae Transition) | Acts as a signaling molecule and its catabolism raises pH, both stimulating hyphal growth. | researchgate.netnih.govnih.gov |

| Vibrio cholerae | Virulence and Colonization | Induces expression of key regulatory operons (vieSAB) and mediates adhesion via specific lectins. | nih.govbiorxiv.orgnih.gov |

| Escherichia coli | Biofilm Formation | Downregulates expression of fimbriae and curli fibers, affecting the early stages of biofilm development. | mdpi.comnih.gov |

The presence of exogenous GlcNAc can signal that other cells are actively growing nearby, as GlcNAc is released during the remodeling of bacterial cell walls. nih.gov This environmental cue can trigger widespread changes in gene expression. In C. albicans, GlcNAc induces the expression of not only the genes required for its own catabolism but also a suite of virulence-associated genes. researchgate.netnih.gov These include genes encoding adhesins for host cell attachment and biofilm formation, as well as secreted proteases that degrade host tissues. nih.gov

In bacteria, GlcNAc regulates various virulence factors and metabolic pathways. nih.govnih.gov For instance, in pathogenic E. coli, GlcNAc can reduce biofilm formation by influencing the expression of adhesion factors like type 1 fimbriae. nih.govresearchgate.net This regulation is often mediated by transcriptional regulators like NagC in Gram-negative bacteria, which senses an intermediate of GlcNAc metabolism and controls the expression of genes involved in amino sugar utilization and other functions. frontiersin.org The ability of microbial pathogens to sense and respond to GlcNAc in their environment is a critical aspect of their ability to adapt, colonize, and cause disease. nih.govplos.org

Unable to Generate Article on "this compound" Due to Lack of Specific Research Data

Following a comprehensive search of scientific literature, it is not possible to generate the requested article on the chemical compound This compound according to the specific outline provided. The search for detailed research findings on this compound's role in the specified biological systems yielded insufficient data to populate the requested sections and subsections.

The topics outlined, including influence on plant-microbe interactions, interaction with host cell signaling pathways, immunological mimicry, and molecular docking with viral proteins, are areas of active scientific investigation. However, the existing body of research predominantly focuses on a different, though similarly named, compound: N-Acetyl-D-glucosamine (GlcNAc) .

Searches for this compound did not yield specific studies or data related to:

Its influence on the rhizosphere microbiome.

Its detailed interactions with host cell signaling pathways.

Immunological mimicry with cytokeratin peptides.

Molecular docking and dynamics simulations with SARS-CoV-2 proteins.

Specific ligand binding selectivity in carbohydrate-binding proteins.

While this compound is a recognized chemical entity, it is not the subject of the extensive biological research associated with N-Acetyl-D-glucosamine. The vast majority of scientific articles, including those concerning plant-microbe interactions nih.govnih.gov, host cell signaling nih.gov, immunological mimicry nih.govoup.com, and molecular interactions with viral proteins like SARS-CoV-2 nih.govnih.gov, specifically investigate N-Acetyl-D-glucosamine.

Given the strict requirement to focus solely on this compound and adhere to the provided outline, an accurate and scientifically sound article cannot be constructed. Substituting information about N-Acetyl-D-glucosamine would be factually incorrect as they are distinct molecular compounds. It is possible that the subject of interest for the requested article is N-Acetyl-D-glucosamine, for which substantial data exists for the outlined topics.

Advanced Analytical Methods for N Acetyl D Fucosamine Research

Spectroscopic Techniques

Spectroscopic methods are fundamental in identifying and characterizing the molecular structure of N-Acetyl-D-fucosamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of this compound, often as a constituent of larger oligosaccharides or polysaccharides.

1D and 2D NMR: One-dimensional (¹H) and two-dimensional (¹³C) NMR experiments are used to determine the primary structure. For instance, in the analysis of the O-specific polysaccharide from Plesiomonas shigelloides, N-acetyl fucosamine (B607565) was identified as a key residue. The methyl group of the fucosamine residue gives a characteristic signal, which was observed at a proton chemical shift (δH) of 1.22 ppm and a carbon chemical shift (δC) of 16.4 ppm. nih.gov

Two-dimensional NMR techniques are crucial for assigning all proton and carbon signals and establishing connectivity.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the sugar ring.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, helping to identify the entire proton network of the fucosamine residue. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. The anomeric proton and carbon signals, as well as the characteristic methyl group signals, can be definitively assigned using HSQC. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings between protons and carbons (typically 2-3 bonds), which is vital for determining the linkage positions between this compound and other sugar residues in a polysaccharide chain. nih.gov

¹⁹F NMR for Labeled Derivatives: While direct NMR studies on this compound are common, the use of fluorine-labeled derivatives offers enhanced sensitivity and a wide chemical shift range with minimal background interference. rsc.org Introducing a fluorine atom at a specific position on the sugar ring creates a powerful probe for studying molecular interactions. ¹⁹F NMR spectroscopy can be used to screen libraries of fluorinated monosaccharides against carbohydrate-binding proteins (lectins) to map key hydroxyl groups involved in binding. acs.orgacs.org This T₂-filtering strategy allows for the simultaneous definition of receptor selectivity and the identification of essential interaction points. acs.org Although specific studies on ¹⁹F-labeled this compound are not prevalent, this methodology is highly applicable for investigating its interactions with bacterial enzymes or host receptors. nih.govnih.gov

| Assignment | ¹H Chemical Shift (δH, ppm) | ¹³C Chemical Shift (δC, ppm) | 2D NMR Experiment for Assignment |

|---|---|---|---|

| Anomeric (H1/C1) | 5.11 | 95.7 | HSQC, HMBC |

| Methyl (H6/C6) | 1.22 | 16.4 | HSQC, TOCSY |

| N-Acetyl (CH₃) | ~2.0 | ~23.0 | HSQC |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used for the identification, quantification, and structural analysis of this compound. It is often coupled with a chromatographic separation step.

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-TOFMS): For GC-MS analysis, polar and non-volatile compounds like this compound must first be derivatized to increase their volatility. A common two-step derivatization involves alkoximation followed by trimethylsilylation. nih.gov This process reduces the number of isomers present in solution and makes the sugar amenable to gas-phase analysis. nih.gov

GC-MS/MS (Tandem Mass Spectrometry): This technique offers high selectivity and sensitivity by using precursor-to-product ion transitions for quantification, minimizing matrix interference. acs.org

GC-TOFMS (Time-of-Flight Mass Spectrometry): Provides high-resolution and accurate mass measurements, which aids in the confident identification of compounds in complex biological samples. acs.org

These GC-MS methods are powerful for distinguishing between N-acetylated hexosamine stereoisomers, which have identical masses and similar fragmentation patterns. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is widely used for analyzing N-acetylated sugars in biological matrices without the need for derivatization. nist.gov LC-MS/MS methods have been developed for the sensitive quantification of related compounds like N-acetylglucosamine in human plasma. nih.gov These methods typically use electrospray ionization (ESI) and monitor specific mass transitions in multiple reaction monitoring (MRM) mode to achieve low limits of detection. nih.gov

| Technique | Derivatization | Ionization Mode | Key Parameters / Mass Transitions (m/z) | Application |

|---|---|---|---|---|

| GC-MS/MS | Ethoximation & Trimethylsilylation | Electron Ionization (EI) | Precursor Ion: 537.3; Product Ion: 147 (Qualifier) nih.gov | Quantification in biological samples. nih.gov |

| GC-TOFMS | Ethoximation & Trimethylsilylation | Electron Ionization (EI) | High-resolution mass accuracy <2 ppm. nih.gov | Identification and quantification. nih.gov |

| LC-MS/MS | None | Negative ESI | 220.3 → 118.9 (for N-acetylglucosamine) nih.gov | Quantification in plasma. nih.gov |

Chromatographic Separations

Chromatographic techniques are essential for isolating this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for the analysis and purification of N-acetylated sugars. rasayanjournal.co.inscialert.net The purity of commercial N-acetyl-D-glucosamine is often certified to be ≥99% by HPLC, demonstrating the technique's utility for quality control. Different HPLC columns and detection methods can be employed depending on the analytical need. Amine-functionalized (NH₂) columns are commonly used for separating carbohydrates. sigmaaldrich.com Detection can be achieved using UV detectors (at low wavelengths like 195-210 nm), refractive index (RI) detectors, or more advanced detectors like Evaporative Light Scattering Detectors (ELSD), which are suitable for non-chromophoric compounds. scialert.netresearchgate.net

| Parameter | Condition 1 scialert.net | Condition 2 sigmaaldrich.com |

|---|---|---|

| Column | Shodex Asahipak NH2P-50 | Chromolith® Performance NH₂ |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Acetonitrile:Potassium Phosphate (B84403) Buffer pH 7.5 (75:25) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 195 nm |

| Application | Quantification of enzymatic hydrolysates | Purity assay and limit test |

Gas Chromatography for Stereoisomer Separation

Gas chromatography offers exceptionally high separation efficiency, making it the method of choice for separating closely related stereoisomers of N-acetylated sugars. nih.govacs.org Due to the presence of multiple chiral centers, sugars like this compound have several stereoisomers (e.g., N-acetyl-D-glucosamine, N-acetyl-D-galactosamine) that are often present in biological samples. acs.org Because these isomers have identical masses, chromatographic separation is essential for their individual quantification. acs.org

Prior to analysis, the sugars are converted into volatile derivatives, such as alditol acetates or trimethylsilyl (B98337) (TMS) ethers. nist.govcohlife.org The derivatization not only enables gas-phase analysis but can also enhance the separation between isomers. The separation is typically performed on capillary columns with non-polar stationary phases.

| Parameter | Value/Condition |

|---|---|

| Derivatization | Alkoximation and Trimethylsilylation |

| Column | e.g., DB-5MS or similar |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Temperature Program | Example: 70°C (1 min), then ramp 30°C/min to 240°C, then 2°C/min to 260°C, then 30°C/min to 310°C (3 min hold) |

Advanced Imaging Techniques for Localization and Distribution

Visualizing the location of this compound within biological structures, such as on bacterial surfaces, provides critical insights into its function.

Fluorescence Confocal Microscopy for Bacterial Surface Detection: This high-resolution imaging technique allows for the three-dimensional visualization of fluorescently labeled molecules. While this compound is not intrinsically fluorescent, it can be visualized using metabolic labeling strategies. nih.gov This approach involves introducing a modified version of a related sugar (e.g., a fucose or glucosamine (B1671600) analog) containing a bioorthogonal functional group, such as an azide (B81097) or an alkyne. nih.govsigmaaldrich.com

Bacteria can metabolically incorporate these tagged sugars into their cell surface glycans, such as peptidoglycan or capsular polysaccharides. nih.govsigmaaldrich.com Following incorporation, a fluorescent probe containing the complementary reactive group can be attached via a highly specific "click chemistry" reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC). nih.gov The now-fluorescently labeled bacterial surface can be imaged using confocal microscopy to reveal the spatial distribution of the sugar-containing structures. This method has been successfully used to label fucosylated glycoproteins and peptidoglycan in various bacteria, and a similar strategy could be applied to study the localization of this compound. nih.govresearchgate.net

Quantitative Analysis Methods (e.g., Absolute Quantification using Labeled Internal Standards)

The accurate and precise measurement of this compound in complex biological matrices is crucial for understanding its roles in various physiological and pathological processes. Absolute quantification, which determines the exact amount of the analyte in a sample, is the gold standard for such measurements. This is most reliably achieved using stable isotope dilution analysis, a technique that employs a stable isotope-labeled version of the analyte as an internal standard.

The principle behind this method is the addition of a known quantity of a labeled internal standard, such as ¹³C- or ¹⁵N-labeled this compound, to the sample at the earliest stage of preparation. This standard is chemically identical to the endogenous this compound but has a different mass due to the incorporated heavy isotopes. As the sample is processed, any loss of the analyte will be accompanied by a proportional loss of the internal standard. Mass spectrometry can then be used to measure the ratio of the unlabeled (endogenous) to the labeled (internal standard) analyte. This ratio allows for the precise calculation of the initial concentration of this compound, correcting for any variability in sample extraction, derivatization, and instrument response.

Several mass spectrometry-based techniques are well-suited for the absolute quantification of N-acetylated monosaccharides like this compound. These include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, polar molecules like this compound must first be chemically modified to increase their volatility. A common derivatization procedure involves a two-step process of oximation followed by trimethylsilylation. This process creates stable derivatives that are amenable to gas chromatographic separation.

When coupled with a tandem mass spectrometer (GC-MS/MS), specific precursor-to-product ion transitions can be monitored for both the native and the labeled this compound, a technique known as Multiple Reaction Monitoring (MRM). This provides a high degree of selectivity, minimizing interference from other components in the sample matrix. The use of a uniformly ¹³C-labeled internal standard is particularly advantageous as it co-elutes with the unlabeled analyte, ensuring that any matrix effects influence both compounds equally, thus leading to highly accurate quantification. acs.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing this compound in its native or minimally derivatized form, which can simplify sample preparation. Chromatographic separation is typically achieved using columns designed for polar analytes, such as those based on Hydrophilic Interaction Liquid Chromatography (HILIC).

Similar to GC-MS/MS, LC-MS/MS in MRM mode is the preferred method for quantification. A stable isotope-labeled internal standard, for instance, ¹³C₆-N-Acetyl-D-fucosamine, would be added to the sample. The mass spectrometer is then set to monitor specific mass transitions for both the analyte and the internal standard. researchgate.net The ratio of their peak areas is used to construct a calibration curve from which the absolute concentration of this compound in the sample can be determined. This approach has been successfully applied to the quantification of other N-acetylated hexosamines in various biological fluids, such as human plasma. researchgate.net

Detailed Research Findings

While specific studies detailing the absolute quantification of free this compound are not widely available in the public domain, the methodology is well-established for the broader class of N-acetylated hexosamines. Research on N-Acetyl-D-glucosamine provides a clear blueprint for how such an analysis would be performed for this compound.

For instance, a study on the quantification of N-Acetyl-D-glucosamine in biotechnological cell samples utilized a GC-MS/MS method with a biologically derived, uniformly ¹³C-labeled internal standard. acs.orgnih.gov This approach enabled the accurate absolute quantification of the analyte in complex matrices, with limits of detection in the lower femtomol range. acs.org Another study employed LC-MS/MS with a ¹³C₆-labeled internal standard to determine the concentration of N-Acetyl-D-glucosamine in human plasma, demonstrating a linear range of 20 to 1280 ng/mL. researchgate.net

These established methods, with appropriate optimization of chromatographic conditions and mass spectrometric parameters for this compound and its corresponding labeled standard, would provide a robust and reliable platform for its absolute quantification in diverse research applications.

Data Table: Illustrative Example of Absolute Quantification of an N-Acetylated Hexosamine using Labeled Internal Standards

The following table presents a summary of findings from studies on the absolute quantification of N-Acetyl-D-glucosamine, which serves as a representative example for the methodology that would be applied to this compound.

| Analytical Method | Labeled Internal Standard | Matrix | Linear Range | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| GC-MS/MS | Uniformly ¹³C-labeled N-Acetyl-D-glucosamine | Biotechnological Cell Samples | 0.5 to 23 µmol/L | Not explicitly stated, LOD in lower femtomol range | acs.orgnih.gov |

| LC-MS/MS | ¹³C₆-N-Acetyl-D-glucosamine | Human Plasma | 20 to 1280 ng/mL | 20 ng/mL | researchgate.net |

Research on Derivatives and Analogs of N Acetyl D Fucosamine

Design and Synthesis of Modified Glycostructures for Probing Biological Recognition

The synthesis of N-Acetyl-D-glucosamine derivatives is crucial for investigating their roles in biological recognition. nih.gov These modified structures act as molecular probes to understand and manipulate interactions between carbohydrates and proteins. nih.gov

A key strategy involves the selective introduction of markers, such as fluorine, into the GlcNAc structure. ohiolink.edu Fluorinated carbohydrates are valuable mimetics for studying carbohydrate-binding proteins and enzymes. nih.gov The synthesis of mono-, di-, and trifluorinated analogs of GlcNAc has been achieved through methods like nucleophilic fluorination using reagents such as diethylamino sulfurtrifluoride (DAST). nih.govbeilstein-journals.org These syntheses often start from precursors like 1,6-anhydro-2-azido-β-D-hexopyranose, which allows for the challenging but precise placement of fluorine at various positions on the pyranose ring. nih.gov Protective group chemistry is essential in this process to selectively modify specific hydroxyl groups. ohiolink.edu

Another approach is the synthesis of deoxygenated derivatives. For instance, two 4,6-bideoxy-N-acetyl-D-glucosamine derivatives, BNAG1 and BNAG2, have been successfully synthesized to investigate how deoxygenation influences biological activities. nih.govresearchgate.net The synthesis of such analogs allows researchers to study how specific hydroxyl groups on the sugar contribute to biological recognition and function. These modified molecules can mimic natural carbohydrates found in bacterial capsular polysaccharides, potentially leading to new ways for the immune system to recognize pathogens. ohiolink.edu

The table below summarizes examples of synthesized GlcNAc derivatives designed for probing biological recognition.

| Derivative Type | Synthetic Strategy | Precursor Example | Purpose |

| Fluorinated Analogs | Nucleophilic fluorination (e.g., with DAST) | 1,6-anhydro-2-azidohexopyranoses | Probe carbohydrate-protein interactions; modulate binding affinity. nih.gov |

| Labeled Mimics | Protective group chemistry, stereochemical inversion | N-acetyl-D-glucosamine | Mimic bacterial polysaccharides for immune system recognition. ohiolink.edu |

| Deoxygenated Analogs | Multi-step chemical synthesis involving deoxygenation | N-acetyl-D-glucosamine | Investigate the role of specific hydroxyl groups in bioactivity. nih.govresearchgate.net |

Functionalization Strategies for Altered Bioactivity

Modifying the chemical structure of N-Acetyl-D-glucosamine through functionalization is a key strategy for altering its biological activity. researchgate.net These modifications can enhance therapeutic potential, improve pharmacokinetic properties, or create inhibitors for specific enzymes. nih.govnih.gov

Deoxygenation has been shown to significantly impact the anti-inflammatory properties of GlcNAc. In a study comparing two bi-deoxygenated derivatives, BNAG1 and BNAG2, with the parent molecule, BNAG1 demonstrated the highest inhibition of pro-inflammatory cytokines like IL-6 and TNF-α in mouse models. researchgate.net This suggests that the location and number of deoxygenated positions influence the molecule's bioactivity. nih.gov

Fluorination is another powerful functionalization strategy. Introducing fluorine atoms can modulate protein affinity, metabolic stability, and lipophilicity. nih.gov For example, 6-fluoro and 6-deoxy derivatives of GlcNAc have been identified as potent inhibitors of poly-N-acetylglucosamine polymerization, a key process in bacterial biofilm formation. nih.gov Acylated mono- and difluorinated analogs also show potential in biomedical applications by inhibiting glycan and glycosaminoglycan biosynthesis. beilstein-journals.org

Selective acylation of hydroxyl groups is also used to create derivatives with novel properties. Researchers have synthesized libraries of ester derivatives by introducing acylation at the 3-hydroxyl group of a protected N-acetyl-D-glucosamine. rsc.org These derivatives have shown potential as organogelators, demonstrating that functionalization can lead to new applications in materials science. rsc.org

The following table details various functionalization strategies and their effects on the bioactivity of N-Acetyl-D-glucosamine.

| Functionalization | Derivative Example | Observed Change in Bioactivity | Potential Application |

| Bi-deoxygenation | BNAG1 (1,3-bideoxy-N-acetyl-D-glucosamine) | Enhanced anti-inflammatory effects compared to NAG. researchgate.net | Treatment of inflammation-related diseases. researchgate.net |

| Fluorination | 6-fluoro-NAG | Potent inhibition of bacterial biofilm formation. nih.gov | Antibacterial agents. |

| Acylation | 3-O-ester derivatives | Formation of organogels. rsc.org | Drug delivery, materials science. rsc.org |

| Acetylation | Per-O-acetylated NAG | Improved cell membrane permeability and inhibition of autoimmune responses. nih.gov | Treatment of autoimmune diseases. |

Conjugates with Other Biomolecules (e.g., amino acids, diterpenoids)

To enhance or introduce new biological activities, N-Acetyl-D-glucosamine and its parent molecule, glucosamine (B1671600), are often conjugated with other biomolecules such as diterpenoids and amino acids. This approach combines the properties of both molecules into a single conjugate, which can lead to synergistic effects or novel therapeutic applications.

A series of conjugates combining the diterpenoid isosteviol with N-acetyl-D-glucosamine has been synthesized and evaluated for cytotoxicity against several human cancer cell lines. tandfonline.comnih.gov While the parent compounds, isosteviol and D-glucosamine hydrochloride, showed no significant cytotoxicity on their own, many of the resulting conjugates exhibited notable cytotoxic activity. tandfonline.com Two lead compounds from this series showed selective cytotoxicity against HeLa cancer cells that was twice as high as the control anti-cancer drug, Tamoxifen. nih.gov The cytotoxic effect of these lead compounds was found to be due to the induction of apoptosis. nih.gov

Similarly, glucosamine has been conjugated with non-steroidal anti-inflammatory drugs (NSAIDs) via an amino acid linker. This strategy aims to combine the properties of NSAIDs with glucosamine. The synthesis involves coupling an N-protected amino acid to the glucosamine building block, followed by deprotection and subsequent coupling with the NSAID. researchgate.net This modular approach allows for the creation of a variety of conjugates with different NSAIDs and amino acid linkers.

| Conjugated Biomolecule | Linkage Strategy | Resulting Conjugate Example | Biological Activity |

| Diterpenoid (Isosteviol) | Chemical synthesis | Isosteviol-GlcNAc conjugates | Cytotoxic against human cancer cell lines (e.g., HeLa, MCF-7). tandfonline.comnih.gov |

| Amino Acid / NSAID | HOBt/EDCI mediated coupling | Indomethacin-amino acid-glucosamine | Potential for combined anti-inflammatory action. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

Understanding the three-dimensional structure and dynamic behavior of N-Acetyl-D-glucosamine derivatives is essential for explaining their biological functions. Conformational analysis and molecular dynamics (MD) simulations are powerful tools used to study these properties at an atomic level. nih.govnih.gov

The pyranose ring of GlcNAc is not rigid but can adopt different conformations, with the ⁴C₁ chair being the most dominant. nih.gov Extensive MD simulations have shown that GlcNAc undergoes conformational exchange on a microsecond timescale, including transitions between the ⁴C₁ and ¹C₄ chair forms. nih.gov These simulations, validated by Nuclear Magnetic Resonance (NMR) spectroscopy, suggest that non-⁴C₁ conformations are important for protein interactions. nih.gov The conformational dynamics can be significantly influenced by substituents. For example, sulfonation at the N-, 3-O-, or 6-O-positions tends to stabilize the ⁴C₁ chair and slow down the conformational exchange, effectively blocking pseudorotation. nih.gov

MD simulations are also used to study the solvation properties of GlcNAc and its derivatives. nih.gov The development of polarizable force fields allows for more accurate modeling of the interactions between the sugar and surrounding water molecules. nih.gov These studies investigate hydrogen bonding patterns, the geometry of rotatable bonds, and electrostatic properties, which are crucial for understanding how these molecules behave in a biological environment. nih.govresearchgate.net

The conformation of the N-acetyl group itself has also been a subject of study. Using advanced NMR techniques, researchers have identified both cis and trans forms of the amide group in aqueous solution. slu.se The orientation between the H2 and NH protons was determined to be predominantly in an anti conformation for both amide forms. slu.se Such detailed conformational analysis is vital for understanding the structure of GlcNAc within larger biomolecules like glycoproteins and polysaccharides. slu.senih.gov Steered molecular dynamics simulations have also been employed to investigate the unbinding pathways of GlcNAc-based inhibitors from their target enzymes, providing insights for the design of more effective drugs. mdpi.com

| Technique | System Studied | Key Findings |

| Molecular Dynamics (MD) Simulation | GlcNAc and its sulfonated derivatives in water | GlcNAc undergoes ⁴C₁ ↔ ¹C₄ transitions; sulfonation stabilizes the ⁴C₁ chair. nih.gov |

| MD with Polarizable Force Field | N-acetyl-β-glucosamine in aqueous solution | Intermolecular hydrogen bonding stabilizes solution structures; intramolecular hydrogen bonds define glycosidic linkage geometry. nih.gov |

| NMR Spectroscopy | N-acetyl-D-glucosamine in aqueous solution | Identified and quantified both cis and trans amide conformers. slu.se |

| MD and Residual Dipolar Couplings (RDCs) | Six non-rigid GlcNAc derivatives | Determined conformer ratios existing in solution. nih.gov |

| Steered MD Simulation | TMG-chitotriomycin (a GlcNAc-based inhibitor) unbinding from its enzyme | Identified the most probable unbinding pathway and key amino acid interactions. mdpi.com |

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the structural identity of N-Acetyl-D-fucosamine in bacterial polysaccharides?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for resolving sugar stereochemistry and linkage positions in polysaccharides. Mass spectrometry (MS) can confirm molecular weight and fragmentation patterns, while X-ray crystallography provides atomic-level structural validation. For example, the unique amidic linkage in Pseudomonas aeruginosa O9 serotype (involving this compound) was identified using NMR and crystallographic data .

Q. How can enzymatic assays be optimized to detect this compound in glycoconjugates?

- Methodological Answer : Use glycosidases like N-acetyl-β-D-hexoaminidase, which hydrolyzes terminal N-acetylhexosamine residues. Protocols involve incubating the glycoconjugate with the enzyme and quantifying released sugars via HPLC or colorimetric assays (e.g., Morgan–Elson reaction). Adjust pH (6.0–7.5) and temperature (37°C) to match enzyme specificity, and validate with controls lacking the enzyme .

Q. What role does this compound play in bacterial serotype classification?

- Methodological Answer : It is a structural component of O-antigens in Gram-negative bacteria (e.g., P. aeruginosa serogroups O9 and O11). Serotyping via immunoblotting or ELISA with serotype-specific antibodies can identify its presence. Genetic analysis of O-antigen biosynthesis clusters (e.g., wzx/wzy genes) further links its expression to pathogenicity .

Advanced Research Questions

Q. How can fluorinated analogs of this compound be synthesized for mechanistic studies?

- Methodological Answer : Adapt deoxyfluorination strategies used for N-Acetyl-D-glucosamine analogs. React thioglycoside precursors (e.g., glucosazide phenyl thioglycosides) with fluorinating agents like DAST (diethylaminosulfur trifluoride) to replace hydroxyl groups with fluorine. Purify via column chromatography and validate using -NMR and high-resolution MS .

Q. What experimental approaches resolve contradictions in structural data for this compound-containing polysaccharides?

- Methodological Answer : Combine orthogonal techniques:

- NMR to differentiate stereoisomers (e.g., D vs. L configurations).

- Enzymatic digestion with specific glycosidases to confirm sugar linkages.

- Molecular modeling to predict polymer conformations and cross-validate with SAXS (small-angle X-ray scattering) data. Contradictions in P. aeruginosa O11 serotype structures were resolved by correlating genetic data with glycan microarrays .

Q. How does this compound contribute to antibiotic resistance in high-risk bacterial clones?

- Methodological Answer : Its incorporation into O-antigens may shield bacteria from host immune responses or reduce antibiotic permeability. Use gene knockout models (e.g., CRISPR-Cas9) to disrupt fucosamine biosynthesis genes (e.g., fcs clusters) and assess changes in resistance profiles via MIC (minimum inhibitory concentration) assays. Comparative proteomics can identify altered membrane protein expression in resistant strains .

Q. What strategies elucidate interactions between this compound and host immune receptors?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to receptors like Toll-like receptors (TLRs). Generate glycan microarrays with synthetic this compound derivatives to screen for lectin interactions. For in vivo validation, use murine infection models with bacterial strains lacking fucosamine biosynthesis genes .

Methodological Notes

- Structural Validation : Always cross-reference NMR data with databases like NIST Chemistry WebBook to avoid misassignment .

- Synthetic Challenges : Fluorinated analogs require anhydrous conditions and inert atmospheres to prevent decomposition .

- Biological Assays : Include endotoxin-free controls in immune interaction studies to avoid false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.